4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester
Overview
Description
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C16H21BClNO3 . It is a product supplied by eMolecules and is used as a building block in organic synthesis .
Chemical Reactions Analysis
Boronic acids and their derivatives, including pinacol esters, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
Summary of the Application
Pinacol boronic esters are valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of alkyl boronic esters using a radical approach .
Methods of Application
The method involves the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach. This is paired with a Matteson–CH2– homologation .
Results or Outcomes
The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
2. Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, such as boronic esters .
Methods of Application
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)10-5-8-13(18)12(9-10)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYZOEZRCJOJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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